molecular formula C18H18O5 B14808578 (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one CAS No. 551-99-5

(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B14808578
CAS No.: 551-99-5
M. Wt: 314.3 g/mol
InChI Key: VWWMSFMNICMFQB-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of angophorol typically involves the extraction from natural sources such as Pterocarpus indicus. The compound can be isolated using various chromatographic techniques. For laboratory-scale synthesis, angophorol can be dissolved in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production of angophorol would likely involve large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The specific conditions and reagents used in industrial settings are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Angophorol undergoes several types of chemical reactions, including:

    Oxidation: Angophorol can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert angophorol into its reduced forms.

    Substitution: Various substitution reactions can occur, where functional groups on the angophorol molecule are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of angophorol can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Angophorol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Angophorol is similar to other flavonoid compounds such as myricetin, quercetin, and kaempferol. These compounds share structural similarities and exhibit comparable biological activities, including antioxidant and anticancer properties .

Uniqueness

What sets angophorol apart is its specific source and unique combination of biological activities. While other flavonoids also exhibit anticancer properties, angophorol’s ability to induce apoptosis in K562 cells highlights its potential as a targeted anticancer agent .

Properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMSFMNICMFQB-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C(=C1OC)C)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121164
Record name (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-99-5
Record name (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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